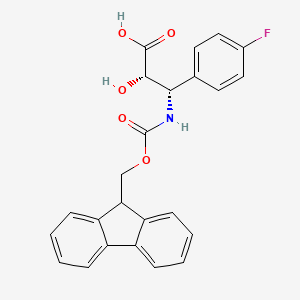

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid

Descripción general

Descripción

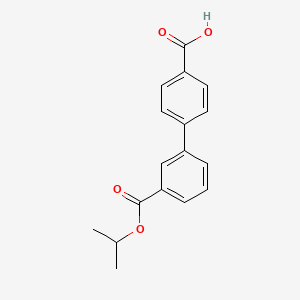

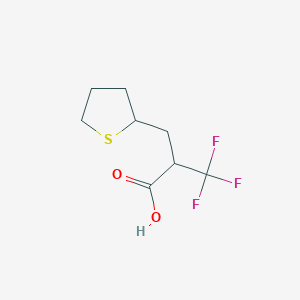

“(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid” is a useful research compound1. Its molecular formula is C25H23NO5 and its molecular weight is 417.5 g/mol1. The purity is usually 95%1.

Synthesis Analysis

Research has detailed the synthesis of key components like (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid, emphasizing stereoselective preparation methods1. Studies have reported on the asymmetric synthesis of derivatives, including their incorporation into peptides1.

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C25H23NO51. Further structural analysis would require more specific information or experimental data.

Chemical Reactions Analysis

The compound’s derivatives have been used as linkers in solid-phase synthesis, offering higher acid stability compared to standard resins1. It has been involved in the synthesis of complex head-to-side-chain cyclodepsipeptides1. It has also been used in reversible protecting groups for peptide bonds, aiding in the synthesis of challenging peptide sequences1.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the available data. However, its molecular weight is 417.5 g/mol and its molecular formula is C25H23NO51.Aplicaciones Científicas De Investigación

Synthesis Techniques

The compound is used as a protected sugar amino acid derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids, demonstrating its utility in the synthesis of oligomers varying in length. This showcases its role in facilitating solid-phase synthesis techniques for creating complex oligomers efficiently without affecting the anomeric carbon's integrity, as seen in the synthesis of oligomers derived from amide-linked neuraminic acid analogues (Travis Q. Gregar & J. Gervay-Hague, 2004).

Material Science Applications

In the realm of nanotechnology, N-Fluorenyl-9-methoxycarbonyl-protected amino acids, closely related to the chemical , have been employed as surfactants for carbon nanotubes. Their interactions are modeled using quantum mechanical computations, illustrating their potential in creating homogeneous aqueous nanotube dispersions on-demand under both constant and physiological conditions (B. Cousins et al., 2009).

Biological Studies

The compound's derivatives are utilized in the synthesis of peptides with reversibly protected tertiary peptide bonds. This application is particularly beneficial in preventing interchain association during solid-phase peptide synthesis, indicating its significance in peptide synthesis methodologies (T. Johnson et al., 1993).

Safety And Hazards

Direcciones Futuras

The compound’s derivatives have been utilized in the preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides1. It has also been exploited for analyzing microcystins, a family of cyclic hepatotoxic heptapeptides1. These applications suggest potential future directions in peptide synthesis and analytical chemistry.

Please note that this information is based on the available data and may not be comprehensive. For more detailed information, further research and consultation with experts in the field are recommended.

Propiedades

IUPAC Name |

(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO5/c25-15-11-9-14(10-12-15)21(22(27)23(28)29)26-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-22,27H,13H2,(H,26,30)(H,28,29)/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZGPGBZYHBPSB-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)F)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=C(C=C4)F)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376151 | |

| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid | |

CAS RN |

959583-03-0 | |

| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.